molecular formula C4H3F3N2O2 B12821227 5-(Trifluoromethyl)imidazolidine-2,4-dione

5-(Trifluoromethyl)imidazolidine-2,4-dione

Cat. No.: B12821227
M. Wt: 168.07 g/mol
InChI Key: UPQODHIVSJQJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)imidazolidine-2,4-dione is a chemical compound known for its unique structural properties and significant applications in various fields It is a derivative of imidazolidine-2,4-dione, with a trifluoromethyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)imidazolidine-2,4-dione typically involves the reaction of perfluorodiacetyl with urea or its derivatives. The reaction conditions often include the use of solvents such as dimethylacetamide and catalysts to facilitate the formation of the desired product . The reaction proceeds through the formation of intermediate compounds, which then undergo further transformations to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the imidazolidine ring .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)imidazolidine-2,4-dione is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C4H3F3N2O2

Molecular Weight

168.07 g/mol

IUPAC Name

5-(trifluoromethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C4H3F3N2O2/c5-4(6,7)1-2(10)9-3(11)8-1/h1H,(H2,8,9,10,11)

InChI Key

UPQODHIVSJQJJZ-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)NC(=O)N1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.